(E)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(E)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzamide derivative featuring a benzothiazole scaffold. Its structure includes:
- Benzamide core: Aromatic ring substituted with a sulfonyl group at the para position.
- Benzothiazole ring: Substituted with a methoxy group at the 6-position and a methyl group at the 3-position. The (E)-configuration indicates the geometry of the imine bond between the benzamide and benzothiazole, critical for molecular recognition .
This compound belongs to a class of molecules investigated for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, owing to the benzothiazole and sulfonamide pharmacophores .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-24-19-12-9-17(29-2)15-20(19)30-22(24)23-21(26)16-7-10-18(11-8-16)31(27,28)25-13-5-3-4-6-14-25/h7-12,15H,3-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWOZHIIZGHMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Benzothiazole-Benzamide Derivatives
Key Structural Differences :
- Substituent Effects : The target compound’s 6-methoxy group improves solubility compared to ethyl (C₂H₅) or ethoxy (OCH₂CH₃) groups in analogues .
- Stereochemistry : The (E)-configuration in the target compound vs. (Z)-isomers (e.g., ) may alter binding to biological targets.
- Sulfonamide Variations : Azepane (7-membered ring) vs. piperidine (6-membered) affects conformational flexibility and steric bulk .
Observations :
Inferences for Target Compound :
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